molecular formula C23H24N4O4 B2562466 N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide CAS No. 941871-90-5

N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide

Cat. No.: B2562466
CAS No.: 941871-90-5
M. Wt: 420.469
InChI Key: SFNYSCCTQQKSFP-UHFFFAOYSA-N
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Description

N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a naphthalene ring, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with 1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methyl-2-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of naphthoquinones and nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted ethanediamides.

Scientific Research Applications

N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its potential as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4-nitrophenyl)butanamide
  • N-(2-Dimethylaminoethyl)-4-nitrobenzamide
  • N-(2-Dimethylaminoethyl)-1-naphthamide

Uniqueness

N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-11-12-19(20(13-15)27(30)31)25-23(29)22(28)24-14-21(26(2)3)18-10-6-8-16-7-4-5-9-17(16)18/h4-13,21H,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYSCCTQQKSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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